

# Unveiling SAR103168: A Multi-Kinase Inhibitor Targeting the BCR-Abl Oncoprotein

Author: BenchChem Technical Support Team. Date: November 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SAR103168 |           |
| Cat. No.:            | B1191841  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

October 31, 2025

This technical guide provides an in-depth overview of **SAR103168**, a potent multi-kinase inhibitor investigated for its therapeutic potential in myeloid leukemias. **SAR103168** targets several key signaling molecules implicated in cancer, most notably the BCR-Abl fusion protein, a hallmark of chronic myeloid leukemia (CML). This document summarizes the available preclinical data, outlines relevant experimental methodologies, and visualizes the key signaling pathways and experimental workflows.

### **Core Mechanism of Action and Target Profile**

**SAR103168** is a pyrido[2,3-d]pyrimidine derivative that exerts its anti-leukemic effects by inhibiting a range of tyrosine kinases. Its primary targets include the entire Src kinase family, the Abl kinase, and several angiogenic receptor kinases such as VEGFR1/2, Tie2, PDGFR, FGFR1/3, and EGFR.[1][2] The inhibition of the constitutively active BCR-Abl tyrosine kinase is central to its mechanism in CML, blocking downstream signaling pathways that drive uncontrolled cell proliferation and survival.[3]

### **Quantitative Analysis of Kinase Inhibition**

While specific biochemical IC50 values for **SAR103168** against BCR-Abl are not publicly available, preclinical studies have consistently described its activity as being in the "nanomolar"



range.[3] This potent inhibition is further supported by its demonstrated effects on downstream signaling molecules.

| Target Kinase | IC50 (nM)   | Cell Lines <i>l</i> Conditions           | Reference |
|---------------|-------------|------------------------------------------|-----------|
| Src Kinase    | 0.65 ± 0.02 | Kinase assay (at 100<br>μM ATP)          | [1]       |
| BCR-Abl       | Nanomolar   | Acute and chronic myeloid leukemic cells | [3]       |

### **Preclinical Efficacy in Myeloid Leukemia**

In vitro and in vivo studies have highlighted the therapeutic potential of **SAR103168** in both acute myeloid leukemia (AML) and CML.

### **Cellular Effects**

In cell-based assays, **SAR103168** demonstrated potent anti-proliferative and pro-apoptotic activity in AML and CML cell lines at nanomolar concentrations.[1][3] Furthermore, the compound was shown to inhibit the proliferation of leukemic progenitor cells from a significant majority of AML patient samples, including those with poor-prognosis cytogenetics.[1]

### In Vivo Activity

Animal models have corroborated the in vitro findings. Administration of **SAR103168** resulted in tumor regression in xenograft models using human AML and CML cell lines.[1] The anti-tumor activity in these models correlated with the inhibition of Src downstream signaling pathways within the tumors.[1]

# Signaling Pathways and Experimental Workflows BCR-Abl Signaling Pathway and Inhibition by SAR103168

The BCR-Abl oncoprotein activates a cascade of downstream signaling pathways crucial for leukemic cell survival and proliferation. A key substrate of BCR-Abl is STAT5, which, upon



phosphorylation, translocates to the nucleus to regulate gene expression. **SAR103168** has been shown to inhibit the phosphorylation of STAT5 in leukemic cells.[1]

Caption: BCR-Abl signaling pathway and the inhibitory action of SAR103168.

# General Experimental Workflow for Evaluating Kinase Inhibitors

The evaluation of a kinase inhibitor like **SAR103168** typically follows a multi-step process, from initial biochemical assays to cellular and in vivo studies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. SAR103168: a tyrosine kinase inhibitor with therapeutic potential in myeloid leukemias -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SAR103168 | Benchchem [benchchem.com]
- 3. Phase I trial of SAR103168, a novel multi-kinase inhibitor, in patients with refractory/relapsed acute leukemias or high-risk myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unveiling SAR103168: A Multi-Kinase Inhibitor Targeting the BCR-Abl Oncoprotein]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1191841#bcr-abl-inhibition-by-sar103168]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com